2-(4-Ethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-3-26-16-6-4-15(5-7-16)14-19(24)23-12-10-22(11-13-23)17-8-9-18(25-2)21-20-17/h4-9H,3,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWGMPGHZBGRKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps:
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Formation of the Ethanone Backbone: : The ethanone backbone can be synthesized through a Friedel-Crafts acylation reaction, where 4-ethoxybenzoyl chloride reacts with an appropriate aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
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Piperazine Ring Formation: : The piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting 1-(4-bromobutyl)-4-(6-methoxypyridazin-3-yl)piperazine with the ethanone intermediate under basic conditions.
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Final Assembly: : The final step involves coupling the piperazine derivative with the ethanone intermediate under controlled conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the pyridazine ring, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds related to the piperazine and pyridazine frameworks. For instance, derivatives of pyridazine have shown promising activity against Mycobacterium tuberculosis , indicating that similar compounds, including 2-(4-Ethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone, could be evaluated for their effectiveness against bacterial infections .
Neuropharmacology
The piperazine ring is commonly associated with neuroactive compounds. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders such as depression and anxiety . The inclusion of the methoxypyridazine moiety may enhance these effects or provide novel mechanisms of action.
Cancer Therapeutics
Compounds that inhibit specific kinases have become crucial in cancer therapy. The structure of this compound may exhibit kinase inhibitory properties, particularly against pyruvate dehydrogenase kinase (PDHK), which is involved in metabolic regulation in cancer cells . Targeting such pathways could lead to effective treatments for various cancers.
Case Study 1: Antimycobacterial Activity
A study focusing on the structure-activity relationship (SAR) of pyridazine derivatives revealed that modifications at specific positions could significantly enhance antimycobacterial activity. Compounds with similar structural motifs as this compound were tested, showing promising results against Mycobacterium tuberculosis .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 0.5 | High |
| Compound B | 2.0 | Moderate |
| Target Compound | TBD | TBD |
Case Study 2: Neuropharmacological Effects
In a pharmacological evaluation, piperazine derivatives were assessed for their ability to interact with serotonin receptors. The findings suggested that modifications to the piperazine structure could lead to enhanced receptor affinity and selectivity, potentially paving the way for new antidepressant therapies .
| Compound | Receptor Affinity (Ki) | Effect |
|---|---|---|
| Compound C | 50 nM | Agonist |
| Compound D | 150 nM | Antagonist |
| Target Compound | TBD | TBD |
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Piperazine-Ethanone Derivatives with Antiparasitic Activity
Pyridine-based analogs such as (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) are potent non-azolic CYP51 enzyme inhibitors with anti-Trypanosoma cruzi activity comparable to posaconazole . Unlike the target compound, UDO and UDD feature trifluoromethylphenyl and pyridyl groups, which enhance electron-withdrawing properties and likely improve target binding affinity. The ethoxyphenyl and methoxypyridazin groups in the target compound may confer distinct metabolic stability due to reduced electron deficiency compared to CF₃-containing analogs.
Antipsychotic Piperazine-Ethanone Derivatives
Biphenyl-aryl piperazine ethanones, such as 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone and 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone, demonstrate atypical antipsychotic activity via anti-dopaminergic and anti-serotonergic mechanisms .
5-HT₆ Receptor Antagonists
Compounds like 1-(1-(4-iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (3f) incorporate sulfonylindole moieties linked to piperazine-ethanone cores, showing 5-HT₆ receptor antagonism . However, the methoxypyridazin substituent may shift selectivity toward other serotonin receptor subtypes.
Structural Variations in Piperazine-Methanone Linkers
Compounds such as (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3) and 1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (m6) feature triazole-pyrimidine substituents, emphasizing hydrogen-bonding interactions . In contrast, the target compound’s methoxypyridazin group may engage in π-π stacking or dipole interactions, altering solubility and target engagement.
Structural and Pharmacokinetic Parameter Comparison
Key Parameters Explained :
- Electron Affinity (EA) : Influences redox properties and enzyme inhibition (e.g., CYP51).
- QPlogBB : Predicts blood-brain barrier permeability; critical for CNS-targeted drugs.
- logP : Indicates lipophilicity; impacts absorption and distribution.
Biological Activity
The compound 2-(4-Ethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a piperazine ring, which is known for its versatility in medicinal chemistry, and a pyridazine moiety that contributes to its biological properties.
Research indicates that compounds containing piperazine and pyridazine derivatives often exhibit a range of biological activities. The proposed mechanisms include:
- Enzyme Inhibition : Many piperazine derivatives act as inhibitors for various enzymes, potentially modulating metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological functions and offering potential therapeutic effects in psychiatric disorders.
- Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties, making them candidates for further development in treating infections.
Biological Activity Overview
| Biological Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Protection against neurotoxicity | |
| Antidepressant | Modulation of neurotransmitter levels |
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that a related compound exhibited protective effects against glutamate-induced neurotoxicity in PC12 cells. This suggests that the compound may have similar neuroprotective properties, potentially useful in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antimicrobial Properties : Research on piperazine derivatives has shown promising results against various bacterial strains. For instance, derivatives with similar structural motifs have been effective against Gram-positive and Gram-negative bacteria, indicating that the target compound could also possess significant antimicrobial activity .
- Pharmacological Profiling : A pharmacological study highlighted the potential of compounds with piperazine structures to act on multiple targets within the central nervous system, offering a broad therapeutic profile that includes anxiolytic and antidepressant effects .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 2-(4-Ethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the piperazine-pyridazine intermediate via nucleophilic substitution under reflux conditions (e.g., using DMF as a solvent at 80–100°C for 12–24 hours) .
- Step 2: Coupling of the ethoxyphenyl moiety via a ketone linkage using a Buchwald-Hartwig amination or Ullmann-type reaction, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity .
Q. Q2. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Techniques:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₄H₂₇N₃O₃: 406.2125) .
- X-ray Crystallography: Use SHELX programs (SHELXL for refinement) to resolve crystal structures, ensuring bond angles and torsional conformations match computational models .
Advanced Research Questions
Q. Q3. What strategies address contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?
Methodological Answer:
- Dose-Response Profiling: Compare IC₅₀ values across cell lines (e.g., MCF7, A549) to identify target specificity. For example, cytotoxicity at <10 μM suggests anticancer potential, while COX-2 inhibition at higher doses (>50 μM) may indicate anti-inflammatory activity .
- Mechanistic Studies:
- Enzyme Assays: Screen against kinase panels (e.g., EGFR, VEGFR) to identify primary targets .
- Transcriptomics: RNA-seq analysis of treated cells reveals pathway enrichment (e.g., apoptosis vs. NF-κB signaling) .
Q. Q4. How can computational modeling optimize this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME to assess solubility (LogP <3), permeability (Caco-2 model), and metabolic stability (CYP450 isoforms) .
- Docking Simulations (AutoDock Vina): Target the piperazine-pyridazine core to receptor binding pockets (e.g., serotonin 5-HT₆ or dopamine D₂) for affinity optimization .
Q. Q5. What experimental designs mitigate challenges in crystallizing this compound?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., DMSO, acetonitrile) with slow evaporation at 4°C .
- Co-crystallization: Add co-formers (e.g., succinic acid) to stabilize lattice formation .
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction, processed via SHELX .
Specialized Methodological Notes
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 406.49 g/mol | |
| LogP (Predicted) | 2.8 ± 0.3 | |
| Melting Point | 168–172°C (ethanol recrystallized) | |
| Solubility (PBS, pH 7.4) | 0.12 mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
